molecular formula C14H19NO5 B3021660 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid CAS No. 142847-18-5

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B3021660
CAS No.: 142847-18-5
M. Wt: 281.3 g/mol
InChI Key: CNBUSIJNWNXLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid (hereafter referred to as Boc-4-hydroxyphenylalanine) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features:

  • A tert-butoxycarbonyl (Boc) group protecting the α-amino group, ensuring stability during synthetic reactions .
  • A 4-hydroxyphenyl side chain, which provides a reactive phenolic hydroxyl group for further functionalization, such as silylation (e.g., TBDMS protection) or coupling reactions .
  • A carboxylic acid group for peptide bond formation or esterification.

This compound serves as a key intermediate in synthesizing complex molecules, including anticancer agents (e.g., ) and immunoproteasome inhibitors (e.g., ). Its commercial availability (≥95% purity, $304.00/g; ) underscores its utility in research.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBUSIJNWNXLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3978-80-1
Record name tert-Butoxycarbonyl-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3978-80-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(tert-butoxy)carbonyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, commonly referred to as N-Boc-DL-tyrosine, is an amino acid derivative with potential biological activities. This compound is structurally characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a hydroxyphenyl moiety that may influence its biological interactions. Understanding its biological activity is crucial for its application in pharmaceuticals, particularly in the development of anticancer and antimicrobial agents.

  • Molecular Formula : C14H19NO5
  • Molecular Weight : 281.3 g/mol
  • CAS Number : 142847-18-5

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives related to this compound. A notable study assessed various derivatives for their ability to inhibit the growth of A549 non-small cell lung cancer cells. Key findings include:

  • Cytotoxicity : Certain derivatives demonstrated significant cytotoxicity, reducing A549 cell viability by up to 50% .
  • Mechanism of Action : The compounds exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous Vero cells, indicating a promising therapeutic index .

Antioxidant Activity

The antioxidant properties of this compound and its derivatives have also been evaluated. The DPPH radical scavenging assay revealed that some derivatives possess potent antioxidant capabilities, which can be beneficial in mitigating oxidative stress associated with cancer progression .

Table of Biological Activities

Activity TypeCompound/DerivativeEffectivenessReference
AnticancerVarious DerivativesUp to 50% reduction in A549 viability
AntioxidantSelected DerivativesPotent DPPH scavenging activity
Antimicrobial3-((4-Hydroxyphenyl)amino)propanoic Acid DerivativesEffective against drug-resistant strains

Case Studies

  • Anticancer Study : In a controlled experiment, several derivatives were tested against A549 cells and compared with standard chemotherapeutics like doxorubicin. Results indicated that certain compounds reduced cell viability significantly more than others, suggesting structure-dependent activity .
  • Antioxidant Evaluation : The antioxidant potential was assessed using multiple assays (DPPH and FRAP). Compounds showed varying degrees of effectiveness, with some outperforming commercial antioxidants like butylated hydroxytoluene (BHT) .
  • Antimicrobial Research : The synthesis of amino acid derivatives containing the 4-hydroxyphenyl moiety demonstrated potential against multidrug-resistant pathogens, highlighting the importance of structural modifications for enhanced activity .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table highlights structural analogs of Boc-4-hydroxyphenylalanine, emphasizing substituent differences and their implications:

Compound Name (CAS No.) Substituent (R) Molecular Weight Key Features/Applications References
Boc-4-hydroxyphenylalanine (142847-18-5) 4-OH 279.30 Reactive hydroxyl for silylation; used in peptide synthesis
(S)-3-(4-Chloro-3-fluorophenyl) analog (1629658-28-1) 4-Cl, 3-F 317.74 Enhanced lipophilicity; potential for radiopharmaceuticals
(S)-3-(4-Acetylphenyl) analog (204856-73-5) 4-COCH3 307.34 Electron-withdrawing group; may influence binding affinity
(S)-3-(4-Boronophenyl) analog (119771-23-2) 4-B(OH)2 297.13 Boronic acid moiety for Suzuki coupling or protease inhibition
3-(4-Ethylphenyl) analog (261380-34-1) 4-C2H5 293.36 Increased hydrophobicity; used in inhibitor design
2-Acetamido-3-(4-tert-butylphenyl) analog (213383-01-8) 4-C(CH3)3, -NHCOCH3 263.33 Dual functionalization for stability studies

Reactivity and Stability

  • Hydroxyl Group Reactivity : The 4-hydroxyphenyl group in Boc-4-hydroxyphenylalanine is prone to oxidation and nucleophilic substitution. Protection with TBDMS-Cl () or conversion to ethers () enhances stability.
  • Boc Group Stability : Acid-labile under TFA/CH2Cl2, enabling selective deprotection in multi-step syntheses (e.g., ).
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO2 in ) reduce electron density on the phenyl ring, altering reactivity in electrophilic substitutions. Bulky substituents (e.g., tert-butyl in ) sterically hinder reactions, impacting coupling efficiency.

Q & A

Q. What are the standard synthetic routes for preparing 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, and how are intermediates purified?

The compound is synthesized via Boc-protection of the amino group followed by functionalization of the phenolic hydroxyl group. A typical procedure involves reacting (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid with di-tert-butyl dicarbonate in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base like triethylamine (TEA) . Purification often employs silica gel column chromatography with gradients of petroleum ether/ethyl acetate or preparative HPLC for high-purity yields (>95%) .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound’s applications?

The Boc group acts as a temporary protecting group for the amino functionality, preventing unwanted side reactions during peptide coupling or derivatization. Its stability under basic conditions and ease of removal via acidolysis (e.g., trifluoroacetic acid) make it ideal for stepwise synthesis of complex molecules .

Q. How is this compound characterized to confirm structural integrity and purity?

Key techniques include:

  • 1H NMR : Peaks at δ 1.4 ppm (Boc methyl groups), δ 6.7–7.1 ppm (aromatic protons), and δ 5.3 ppm (amide NH) confirm the structure .
  • LCMS : Molecular ion peaks (e.g., [M+H]+ at m/z 336.2) and retention time matching reference standards validate purity .
  • HPLC : Reverse-phase columns (e.g., XBridge phenyl) with UV detection at 254 nm assess impurities (<0.5%) .

Q. What are common applications of this compound in academic research?

It serves as a critical intermediate in:

  • Peptide synthesis : Incorporation into tyrosine-containing sequences via solid-phase coupling .
  • Prodrug design : Functionalization of the hydroxyl group (e.g., silylation with TBDMS-Cl) to improve bioavailability .
  • Enzyme inhibitor development : Backbone for irreversible inhibitors targeting ubiquitin-conjugating enzymes .

Advanced Research Questions

Q. How can reaction yields be optimized during Boc protection or subsequent coupling steps?

  • Temperature control : Maintain 0–5°C during Boc activation to minimize racemization .
  • Coupling agents : Use DCC/DMAP or HATU for efficient amide bond formation, reducing side products .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .

Q. What stability challenges arise during storage, and how are they mitigated?

The compound is hygroscopic and prone to Boc group cleavage under acidic/humid conditions. Store at –20°C in airtight containers with desiccants. Stability studies show <5% degradation over 12 months under these conditions .

Q. How do structural modifications (e.g., fluorination or silylation) impact biological activity?

  • 4-Fluoro derivatives : Exhibit enhanced metabolic stability in pharmacokinetic studies (e.g., t1/2 increased from 2.1 to 4.8 hours in rat models) .
  • TBDMS-protected analogs : Improve blood-brain barrier penetration by reducing polarity (logP increases from 1.2 to 2.8) . Structure-activity relationship (SAR) studies highlight the hydroxyl group’s critical role in target binding (e.g., IC50 values drop from 12 µM to 0.8 µM in Ube2g2 inhibitors) .

Q. What analytical challenges arise in quantifying low-concentration impurities?

Trace impurities (e.g., de-Boc byproducts) require high-resolution LC-MS/MS with MRM transitions (e.g., m/z 232 → 154). Limit of quantification (LOQ) is 0.01% using a C18 column with 0.1% formic acid in acetonitrile/water gradients .

Q. How is this compound utilized in pharmacokinetic studies for prodrug development?

  • In vitro assays : Microsomal stability tests (human liver microsomes) show 85% remaining after 1 hour, indicating suitability for oral formulations .
  • In silico ADME : Computational models (e.g., SwissADME) predict moderate permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) and low CYP3A4 inhibition risk .

Q. How does this compound differ from analogs like 3-(4-hydroxy-3-methoxyphenyl)propanoic acid in biological assays?

The absence of a methoxy group reduces steric hindrance, enhancing binding to tyrosine kinase receptors (Kd = 45 nM vs. 210 nM for methoxy analogs) . This difference is critical in designing selective kinase inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.